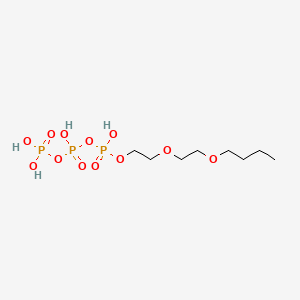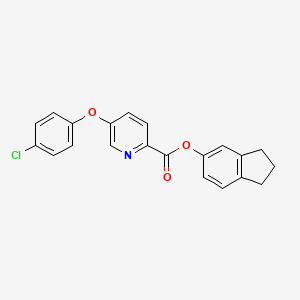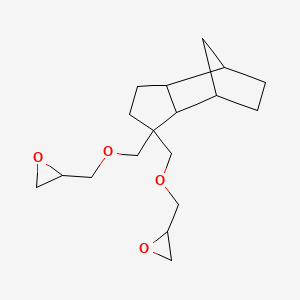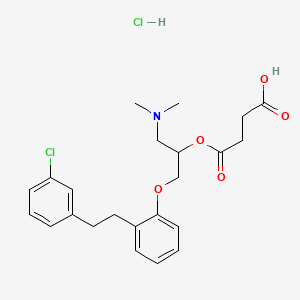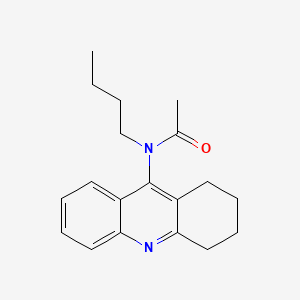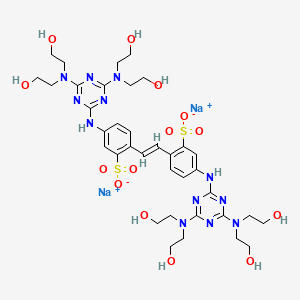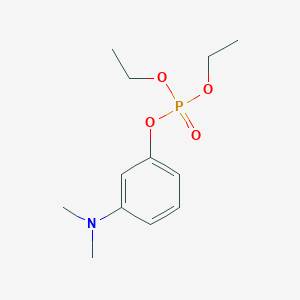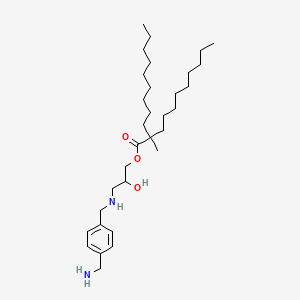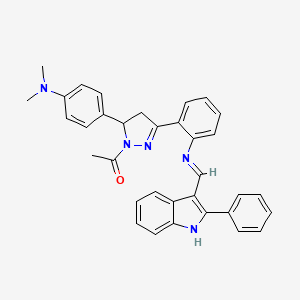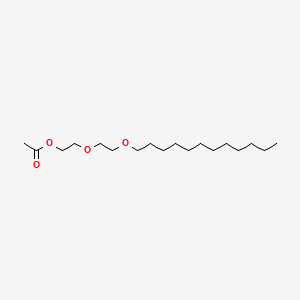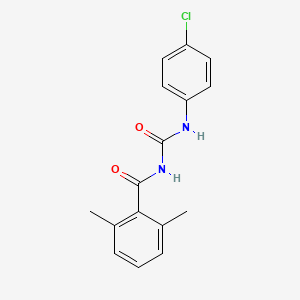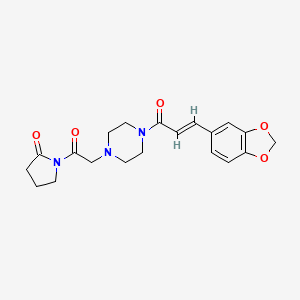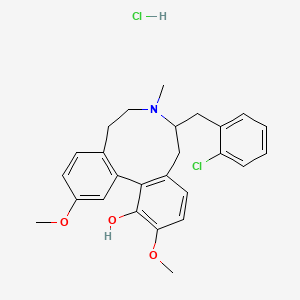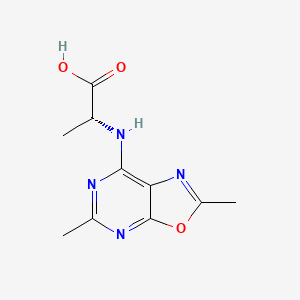
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate is a complex organic compound with the molecular formula C36H52N2O12 and a molecular weight of 704.8 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, nitrile, and methacrylate groups. It is primarily used in various industrial and scientific applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate involves several steps. One common method includes the reaction of 1,3-phenylenediamine with glycidyl methacrylate in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Análisis De Reacciones Químicas
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is utilized in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is explored for its potential use in creating biocompatible coatings for medical devices.
Industry: The compound is employed in the production of high-performance adhesives, coatings, and sealants
Mecanismo De Acción
The mechanism of action of 1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate involves its interaction with various molecular targets. The methacrylate groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks provide structural integrity and stability to the materials in which the compound is used. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other intermolecular interactions, enhancing the compound’s properties .
Comparación Con Compuestos Similares
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate can be compared with other similar compounds such as:
Bisphenol A dimethacrylate: Both compounds have methacrylate groups, but this compound has additional hydroxyl and nitrile groups, providing unique properties.
Ethylene glycol dimethacrylate: This compound is simpler in structure and lacks the aromatic and nitrile groups present in this compound.
Triethylene glycol dimethacrylate: Similar to ethylene glycol dimethacrylate but with additional ethylene glycol units, making it more flexible but less structurally complex than this compound
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various applications.
Propiedades
Número CAS |
40902-58-7 |
|---|---|
Fórmula molecular |
C36H52N2O12 |
Peso molecular |
704.8 g/mol |
Nombre IUPAC |
[3-[[3-[[bis[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]methyl]phenyl]methyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H52N2O12/c1-23(2)33(43)47-19-29(39)15-37(16-30(40)20-48-34(44)24(3)4)13-27-10-9-11-28(12-27)14-38(17-31(41)21-49-35(45)25(5)6)18-32(42)22-50-36(46)26(7)8/h9-12,29-32,39-42H,1,3,5,7,13-22H2,2,4,6,8H3 |
Clave InChI |
MLRBAKNKNOCWJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(CN(CC1=CC(=CC=C1)CN(CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


